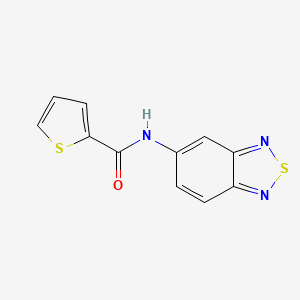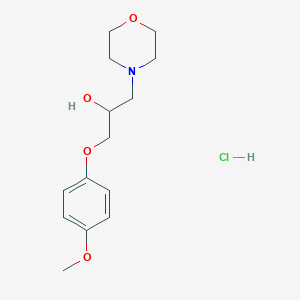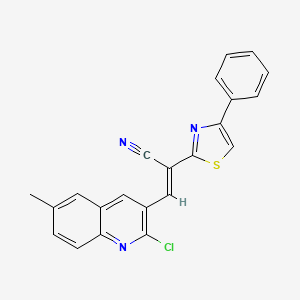![molecular formula C16H17N5O3 B5371642 N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research.
Mecanismo De Acción
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. Specifically, it binds to and inhibits the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the activity of other proteins involved in cellular signaling, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cell growth and proliferation, and modulating the immune response. Additionally, it has been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, it has been shown to have low toxicity and minimal side effects, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could investigate its mechanisms of action and potential interactions with other signaling pathways. Finally, research could focus on developing new synthesis methods and improving the solubility and bioavailability of this compound for use in clinical settings.
Métodos De Síntesis
The synthesis of N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide involves the reaction of 6-(4-morpholinyl)-4-pyrimidinamine with benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. This compound has also been studied for its potential as a diagnostic tool, as it can be used to detect the presence of certain enzymes and proteins in biological samples.
Propiedades
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-10-14(18-11-17-13)21-6-8-24-9-7-21/h1-5,10-11H,6-9H2,(H2,17,18,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVNDPLPCMVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)